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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for determining the
optimal dosage of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyllimidazole (CDDO-Im) in
rodent studies. CDDO-Im, a synthetic triterpenoid, is a potent activator of the Nuclear factor
erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant
and anti-inflammatory responses.[1][2] The following sections detail effective dosages across
various disease models, administration protocols, and the underlying molecular mechanism of
action.

Quantitative Data Summary

The optimal dosage of CDDO-Im and its analogs in rodent studies is highly dependent on the
disease model, the specific analog used, and the route of administration. The following tables
summarize quantitative data from various preclinical studies.

Table 1: CDDO-Im Dosage in Mouse Models
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Table 2: CDDO-Im Analog (RTA 405 and dh404) Dosage in Rodent Models
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Experimental Protocols
Protocol 1: Oral Administration of CDDO-Im in a Mouse
Model of Acute Lung Injury

This protocol is adapted from studies investigating the protective effects of CDDO-Im in

hyperoxia-induced acute lung injury.[3][4]

1. Animal Model:

o Nrf2-sufficient mice are used to assess the Nrf2-dependent effects of CDDO-Im.
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2. Drug Preparation:
e Prepare a uniform suspension of CDDO-Im. A common vehicle is sesame oil.

e The dose of 30 umol/kg body weight is used, based on pharmacodynamic studies showing
maximum induction of Nrf2 target genes.[6]

3. Administration:
o Administer the CDDO-Im suspension to mice via oral gavage.[6]

e The volume administered should be appropriate for the size of the mouse, typically not
exceeding 0.2 ml for an adult mouse.[16]

o Administer the dose during the period of hyperoxic exposure.[3][4]
4. Endpoint Analysis:
» After the experimental period, euthanize the mice and collect lung tissue.

e Analyze lung tissue for markers of injury, inflammation, and Nrf2 activation. This can include
histology, gPCR for Nrf2 target genes (e.g., Hol, Ngol), and protein analysis (e.g., Western
blot for HO-1).[4][6]

Protocol 2: Intraperitoneal Administration of CDDO-Im in
a Mouse Model of Sepsis

This protocol is based on studies evaluating CDDO-Im in sepsis-associated acute respiratory
distress syndrome (ARDS).[7][8]

1. Animal Model:
e Use a standard mouse model of sepsis, such as cecal ligation and puncture (CLP).
2. Drug Preparation:

e Dissolve CDDO-Im in a suitable vehicle for intraperitoneal injection.
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3. Administration:
o Administer CDDO-Im via intraperitoneal (IP) injection prior to the induction of sepsis.[7]

e The injection volume should not exceed 2-3 ml for an adult mouse.[16] Aseptically perform
the injection into the lower abdominal quadrant, aspirating before injecting to avoid
administration into the bladder or gastrointestinal tract.[17]

4. Endpoint Analysis:

o Collect relevant samples such as bronchoalveolar lavage fluid (BALF), serum, and lung
tissue.

o Analyze for markers of inflammation (e.qg., cytokines), cell death (e.g., pyroptosis), and Nrf2
pathway activation (e.g., Nrf2, HO-1 protein levels).[8]
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Caption: CDDO-Im activates the Nrf2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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